

Pterisolic acid F chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pterisolic acid F*

Cat. No.: *B1151761*

[Get Quote](#)

Pterisolic Acid F: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a naturally occurring diterpenoid belonging to the ent-kaurane class.^[1] First isolated from the fern *Pteris semipinnata*, this complex molecule has garnered interest within the scientific community for its potential biological activities, characteristic of the ent-kaurane family of natural products. This document provides a detailed technical guide on the chemical structure, stereochemistry, and spectroscopic properties of **Pterisolic acid F**. It also outlines the experimental protocol for its isolation and discusses the potential biological activities and associated signaling pathways based on current knowledge of related compounds.

Chemical Structure and Stereochemistry

Pterisolic acid F possesses a tetracyclic kaurane skeleton. Its systematic IUPAC name is (4 α ,5 α ,8 α ,9 β ,10 α ,13 α)-9,16,17-Trihydroxy-15-oxokauran-18-oic acid. The molecule is characterized by a carboxylic acid at the C-4 position, a ketone at C-15, and hydroxyl groups at C-9, C-16, and C-17.

The stereochemistry of **Pterisolic acid F** is defined by its ent-kaurane core, which indicates that it is the enantiomer of the more common kaurane diterpenoids. The specific stereochemical configuration of the chiral centers is crucial for its three-dimensional structure and subsequent biological function.

Molecular Formula: C₂₀H₃₀O₆

Molecular Weight: 366.45 g/mol

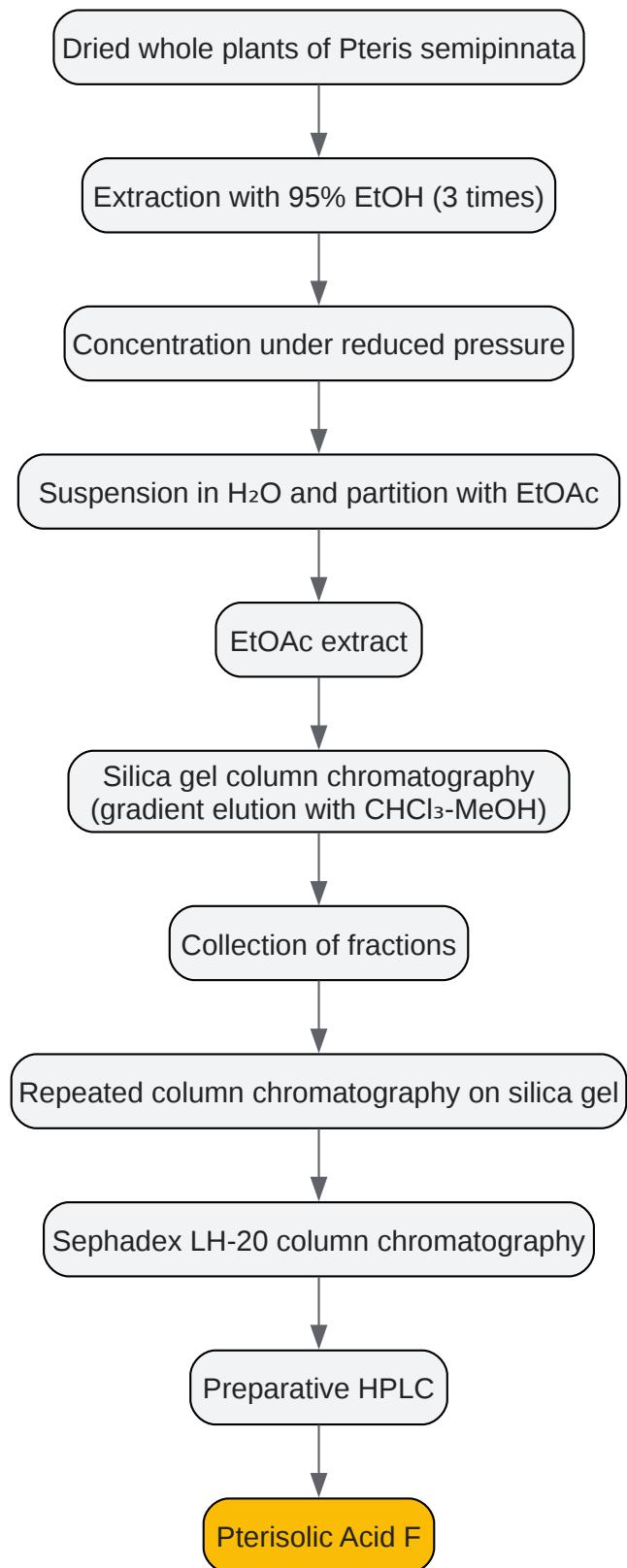
CAS Number: 1401419-90-6

Spectroscopic Data

The structural elucidation of **Pterisolic acid F** was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data for **Pterisolic Acid F** (500 MHz, CD₃OD)

Position	δH (ppm)	Multiplicity	J (Hz)
1 α	1.25	m	
1 β	2.05	m	
2 α	1.70	m	
2 β	1.90	m	
3 α	1.50	m	
3 β	1.65	m	
5	1.85	d	11.5
6 α	4.45	br s	
6 β	1.95	m	
7 α	1.60	m	
7 β	2.15	m	
9	2.20	s	
11 α	1.75	m	
11 β	1.85	m	
12 α	1.55	m	
12 β	1.65	m	
13	3.15	s	
14 α	2.10	d	12.0
14 β	2.55	d	12.0
17A	3.70	d	11.0
17B	3.80	d	11.0
18	1.20	s	
20	1.10	s	


Table 2: ^{13}C NMR Spectroscopic Data for **Pterisolic Acid F** (125 MHz, CD_3OD)

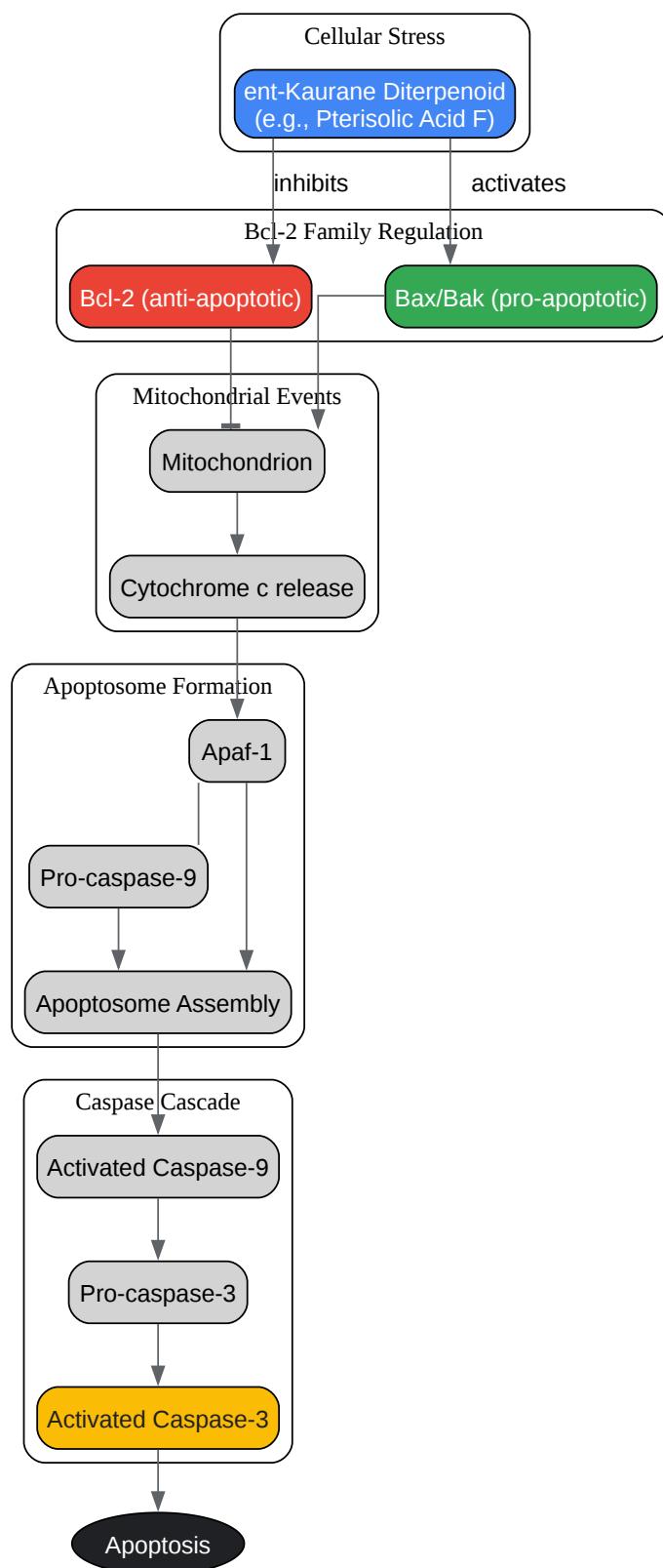
Position	δC (ppm)
1	40.5
2	19.9
3	38.8
4	44.8
5	57.5
6	78.4
7	42.1
8	56.7
9	62.3
10	39.9
11	19.1
12	34.5
13	47.8
14	36.2
15	220.1
16	85.1
17	66.2
18	179.1
19	29.1
20	16.0

Experimental Protocols

Isolation of Pterisolic Acid F from *Pteris semipinnata*

The following protocol is a summary of the method described by Wang et al. (2011) for the isolation of **Pterisolic acid F**.

[Click to download full resolution via product page](#)


Figure 1: Experimental workflow for the isolation of **Pterisolic Acid F**.

- Extraction: The air-dried whole plants of *Pteris semipinnata* are powdered and extracted three times with 95% ethanol at room temperature.
- Concentration and Partitioning: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate.
- Column Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several fractions.
- Purification: The fractions containing the compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
- Final Separation: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to afford pure **Pterisolic acid F**.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Pterisolic acid F** are limited, the broader class of ent-kaurane diterpenoids has been reported to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. Many ent-kaurane diterpenoids exert their cytotoxic effects against cancer cells by inducing apoptosis.

A common mechanism of action for cytotoxic ent-kaurane diterpenoids involves the induction of the intrinsic apoptotic pathway. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates effector caspases such as caspase-3, leading to the execution of apoptosis.

[Click to download full resolution via product page](#)

Figure 2: A representative signaling pathway for apoptosis induction by *ent*-kaurane diterpenoids.

Conclusion

Pterisolic acid F is a structurally defined *ent*-kaurane diterpenoid with a unique substitution pattern. The detailed spectroscopic data and isolation protocols provided herein serve as a valuable resource for researchers in natural product chemistry and drug discovery. While further studies are required to elucidate the specific biological activities and mechanisms of action of **Pterisolic acid F**, the known activities of related compounds suggest that it may be a promising candidate for further investigation, particularly in the context of anticancer research. The provided hypothetical signaling pathway for apoptosis induction serves as a framework for future mechanistic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [Pterisolic acid F chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1151761#pterisolic-acid-f-chemical-structure-and-stereochemistry\]](https://www.benchchem.com/product/b1151761#pterisolic-acid-f-chemical-structure-and-stereochemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com